
Itaconic acid
Overview
Description
Itaconic acid (C₅H₆O₄) is a bio-based dicarboxylic acid with an α,β-unsaturated structure, making it a versatile platform chemical for renewable polymers and industrial applications. It is industrially produced via fungal fermentation using Aspergillus terreus, achieving titers up to 80–100 g/L under optimized conditions . Its biosynthesis parallels the citric acid cycle (TCA), where cis-aconitate decarboxylase (CAD) catalyzes the conversion of cis-aconitate to this compound, a step absent in citric acid production . The compound’s trifunctional structure (two carboxylic acid groups and one unsaturated double bond) enables its use in polyesters, elastomers, and medical applications such as anti-inflammatory agents and angiogenesis promoters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Itaconic acid can be synthesized through the thermal decomposition of citric acid. This method involves heating citric acid to produce this compound along with other by-products .
Industrial Production Methods: The industrial production of this compound primarily involves fermentation processes using the filamentous fungus Aspergillus terreus. This method is preferred due to its economic feasibility and high yield. The fermentation process typically uses glucose as a substrate, and the optimal conditions include maintaining a pH of around 3.6 . Other microorganisms such as Ustilago maydis and metabolically engineered bacteria like Escherichia coli and Corynebacterium glutamicum have also been explored for this compound production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form itaconic anhydride.
Reduction: Reduction of this compound can yield 2-methylsuccinic acid.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products:
Oxidation: Itaconic anhydride
Reduction: 2-Methylsuccinic acid
Substitution: Various this compound derivatives depending on the nucleophile used
Scientific Research Applications
Textile Industry
In the textile sector, itaconic acid is utilized for its ability to crosslink with cellulose fibers, enhancing fabric properties such as wrinkle resistance and durability. A study demonstrated that cotton fabrics treated with poly(this compound) exhibited comparable wrinkle recovery angles to those treated with traditional crosslinking agents, although the tensile strength was slightly compromised due to cellulose breakdown .
Pharmaceutical Industry
This compound has emerged as a promising compound in pharmaceutical applications, particularly in drug delivery systems. Research indicates that it can enhance the efficacy of antibiotics when used in combination therapies. For instance, a study showed that combining this compound with tobramycin significantly increased its effectiveness against biofilm-forming Pseudomonas aeruginosa . Furthermore, this compound's anti-inflammatory properties have been exploited in drug formulations, demonstrating potential for improved therapeutic outcomes in inflammatory diseases .
Agricultural Applications
In agriculture, this compound has been explored for its potential as a biodegradable herbicide and soil conditioner. Its ability to modulate plant metabolism can enhance stress resistance and growth rates in various crops . Additionally, formulations containing this compound have shown promise in improving nutrient uptake efficiency.
Biopolymer Production
This compound serves as a key monomer for producing superabsorbent polymers and resins, offering an eco-friendly alternative to conventional petrochemical products. Its incorporation into polymer matrices enhances mechanical properties and thermal stability . The production of hydrogels using IA has been particularly noteworthy; these materials exhibit excellent water retention and can be tailored for specific applications such as drug delivery or environmental remediation .
Textile Treatment Study
A comparative study evaluated the performance of cotton fabrics treated with this compound versus conventional treatments. Results indicated that while both treatments improved wrinkle resistance, the IA-treated fabrics maintained better overall fabric integrity after multiple wash cycles .
Antibiotic Efficacy Enhancement
A preclinical trial investigated the combination of this compound and various antibiotics against resistant bacterial strains. The findings revealed that IA not only enhanced the antibacterial activity but also reduced the required dosage of antibiotics, potentially minimizing side effects associated with higher doses .
Hydrogel Development for Water Treatment
Research on hydrogels synthesized from this compound demonstrated their effectiveness in removing heavy metals from contaminated water sources. The hydrogels exhibited high adsorption capacities for various ions, showcasing their potential for environmental applications .
Market Trends and Future Perspectives
The market for this compound is expected to grow significantly as industries shift towards sustainable practices and bio-based materials. Innovations in microbial fermentation processes are likely to enhance production efficiency and reduce costs, making this compound an attractive option for manufacturers seeking eco-friendly alternatives.
Mechanism of Action
Itaconic acid exerts its effects through various molecular targets and pathways:
Inhibition of Succinate Dehydrogenase: this compound inhibits succinate dehydrogenase, affecting the Krebs cycle and reducing inflammation
Activation of Transcription Factors: this compound activates transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and activating transcription factor 3 (ATF3), which play roles in anti-inflammatory responses.
Regulation of Autophagy: this compound promotes the nuclear translocation of transcription factor EB (TFEB), facilitating autophagy and reducing apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Citric Acid
Functional Differences :
- Citric acid is widely used in food preservation and pharmaceuticals, while itaconic acid’s unsaturated structure favors polymer chemistry (e.g., UV-curable coatings) .
- Optimal fermentation conditions differ: pH regulation with NaOH improves this compound yields, whereas citric acid production requires strict iron limitation .
Isocitric Acid (ICA) and Citric Acid (CA)
- Regulatory Role of this compound : In Yarrowia lipolytica, adding 15 mM this compound increases ICA production (73 g/L vs. 65.3 g/L control) while suppressing CA (17 g/L vs. 31.3 g/L). Higher this compound concentrations (>80 mM) inhibit ICA synthesis, suggesting a dose-dependent regulatory mechanism .
Citraconic and Citramalic Acids
- Biosynthetic Pathways : this compound can be synthesized via an alternative route from pyruvate through citramalic and citraconic acids, though this pathway is less efficient than the CAD-mediated route .
- Degradation : In A. terreus, this compound is catabolized via citramalyl-CoA cleavage into acetyl-CoA and pyruvate, involving enzymes IctA, IchA, and CclA .
4-Octyl Itaconate (4-OI)
- Derivative Advantages : 4-OI, a cell-permeable derivative, exhibits enhanced blood-brain barrier penetration and thiol reactivity. It specifically inhibits NLRP3 inflammasome activation by modifying NLRP3’s C548 residue, a mechanism shared with this compound but with higher therapeutic efficacy .
- Applications : 4-OI is preferred in neuroinflammatory studies, whereas this compound is used in bulk chemical production .
Production Metrics
Biological Activity
Itaconic acid, a dicarboxylic acid derived from the fermentation of sugars, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and metabolic regulatory properties. We will also discuss relevant case studies and research findings, supported by data tables for clarity.
Overview of this compound
This compound is produced naturally during the metabolism of certain fungi, notably Aspergillus terreus. It functions as an important metabolite in the immune response and has been shown to exert various biological effects that are beneficial in both medical and industrial applications.
Anti-Inflammatory Properties
Recent studies have highlighted the role of this compound as an anti-inflammatory agent. It is produced by activated macrophages through the action of the enzyme encoded by the immune-responsive gene 1 (IRG1).
This compound has been shown to enhance the pentose phosphate pathway (PPP), leading to increased production of reactive oxygen species (ROS). This process promotes the expression of anti-inflammatory genes such as A20, which subsequently reduces levels of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. The involvement of NF-κB in this pathway underscores its significance in modulating immune responses during inflammation .
Case Study: Macrophage Response
A study utilized CRISPR technology to create IRG1-null macrophages to investigate the role of this compound in inflammation. The results demonstrated that this compound significantly reduced LPS-induced inflammatory cytokines in wild-type macrophages while promoting ROS production .
Antibacterial Activity
This compound exhibits notable antibacterial properties against various pathogens, including Salmonella typhimurium. Its mechanism involves enhancing ROS production, which effectively inhibits bacterial growth .
Data Table: Antibacterial Efficacy
Pathogen | Zone of Inhibition (mm) | Reference |
---|---|---|
Salmonella typhimurium | 15-20 | |
Escherichia coli | 19.3 | |
Staphylococcus aureus | 10-15 |
This table summarizes findings from various studies demonstrating the antibacterial efficacy of this compound against key pathogens.
Metabolic Regulation
This compound plays a crucial role in regulating lipid metabolism, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD). Research indicates that this compound levels are upregulated in NAFLD models, suggesting its involvement in lipid homeostasis .
Mechanism of Lipid Regulation
The compound has been shown to enhance fatty acid β-oxidation and mitochondrial function in hepatocytes. In a study involving mice deficient in IRG1, treatment with itaconate derivatives improved metabolic profiles by reducing lipid accumulation and enhancing oxidative phosphorylation .
Clinical Implications
The biological activities of this compound suggest potential therapeutic applications in treating inflammatory diseases and metabolic disorders. Its ability to modulate immune responses and regulate metabolism positions it as a candidate for further clinical exploration.
Chemical Reactions Analysis
Thermal Decomposition and Anhydride Formation
Heating itaconic acid above 165°C induces dehydration, forming itaconic anhydride . This reaction is reversible in aqueous environments, with hydrolysis regenerating the acid. At 220°C, isomerization to citraconic acid occurs, as confirmed by ~1~H-NMR spectral changes showing peak splitting at 5.7 ppm . Prolonged heating (110°C for 20 hrs) converts 52% of this compound to citraconic acid, impacting polymerization efficiency .
Temperature (°C) | Time (hrs) | Conversion to Citraconic Acid |
---|---|---|
110 | 5 | 22% |
110 | 20 | 52% |
290–340 | - | 100% (via citraconic pathway) |
Polymerization Reactions
This compound undergoes radical polymerization, with kinetics dependent on initiator concentration and temperature:
Key findings from thermal polymerization studies :
-
Rate equation:
-
Activation energy: 85.6 kJ/mol (Arrhenius plot, 70–100°C)
-
Molecular weight vs. conversion shows nonlinear growth due to chain transfer:
-
At 50% conversion: ≈ 1,200 Da
-
At 90% conversion: ≈ 3,800 Da
-
Initiator impact (tBHP, 100°C):
Initiator Concentration (mol/L) | Polymerization Rate (mol/L·min) |
---|---|
0.0194 | 0.012 |
0.0388 | 0.018 |
0.0582 | 0.022 |
Michael Addition Reactions
The α,β-unsaturated carbonyl group enables nucleophilic additions. Notable examples:
-
Phosphorus-based fire retardants:
Forms 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide derivatives . -
Surfactant synthesis: Sulfonation with NaHSO~3~ achieves 89.19% conversion at 1.10:1 molar ratio (IA:NaHSO~3~, 90°C) . Subsequent esterification with n-octanol yields amphiphilic compounds:
Reaction Condition | Esterification Rate |
---|---|
2.05:1 (n-octanol:SSI), 150°C | 94.80% |
2.05:1, 120°C | 90.82% |
Catalyst (2% H~2~SO~4~) | 94.52% (140°C) |
Acid-Base Behavior and Chelation
With pK~a1~ = 3.84 and pK~a2~ = 5.55, this compound forms stable complexes with metal ions . The dianion (itaconate) chelates Mg^2+^ and Ca^2+^, influencing its biological activity . Crosslinking with Ca^2+^ creates hydrogels showing:
Crosslinker (Ca^2+^) Concentration | Swelling Ratio | Storage Modulus (kPa) |
---|---|---|
0.5 mol/L | 18.7 | 1.2 |
1.0 mol/L | 12.3 | 2.8 |
1.5 mol/L | 9.6 | 4.1 |
Biological Decarboxylation Pathways
Fungal biosynthesis via cis-aconitate decarboxylase converts cis-aconitate to itaconate . In Ustilago maydis, trans-aconitate decarboxylase (TAD1) mediates an alternative pathway:
This enzyme exhibits a of 12.3 s⁻¹ and of 0.8 mM for trans-aconitate .
Synthetic Routes
Industrial production employs microbial fermentation, but chemical synthesis routes exist:
-
Citric acid pathway (290–340°C):
Citric acid → Citraconic anhydride → this compound -
Maleic anhydride route (4 steps):
Yield optimization shows 76–89% conversion using supported phosphate catalysts .
This systematic analysis demonstrates this compound's versatility in organic transformations, material science, and biotechnology, validated by thermodynamic and kinetic data from experimental studies.
Properties
IUPAC Name |
2-methylidenebutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHBHZANLOWSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25119-64-6, Array | |
Record name | Itaconic acid polymer | |
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Record name | Methylenesuccinic acid | |
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DSSTOX Substance ID |
DTXSID2026608 | |
Record name | Methylenebutanedioic acid | |
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Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |
Record name | Butanedioic acid, 2-methylene- | |
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Record name | Methylenesuccinic acid | |
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Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
268 °C, SUBLIMES | |
Record name | METHYLENESUCCINIC ACID | |
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Solubility |
1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C | |
Record name | METHYLENESUCCINIC ACID | |
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Record name | Itaconic acid | |
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Density |
1.632 | |
Record name | METHYLENESUCCINIC ACID | |
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Color/Form |
RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS | |
CAS No. |
97-65-4, 25119-64-6 | |
Record name | Itaconic acid | |
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Record name | Methylenesuccinic acid | |
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Record name | Butanedioic acid, methylene-, homopolymer | |
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Record name | Itaconic acid | |
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Record name | Butanedioic acid, 2-methylene- | |
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Record name | Methylenebutanedioic acid | |
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Record name | Itaconic acid | |
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Record name | ITACONIC ACID | |
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Record name | METHYLENESUCCINIC ACID | |
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Record name | Itaconic acid | |
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Melting Point |
162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C | |
Record name | METHYLENESUCCINIC ACID | |
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Record name | Itaconic acid | |
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Retrosynthesis Analysis
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